molecular formula C10H5FINO2 B8241545 5-Fluoro-3-iodoquinoline-8-carboxylic acid

5-Fluoro-3-iodoquinoline-8-carboxylic acid

Cat. No.: B8241545
M. Wt: 317.05 g/mol
InChI Key: SWAZPBCIYDHXSF-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodoquinoline-8-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly alter its chemical and biological properties, making this compound a compound of interest for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-iodoquinoline-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of fluorine and iodine atoms into the quinoline ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.

    Carboxylation: Introduction of the carboxylic acid group at the 8-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-iodoquinoline-8-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various quinoline derivatives with different functional groups, while cross-coupling reactions can result in the formation of biaryl compounds .

Scientific Research Applications

5-Fluoro-3-iodoquinoline-8-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer activities.

    Biological Studies: As a probe to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

    Materials Science: As a precursor for the synthesis of functional materials, such as liquid crystals and organic semiconductors.

    Agriculture: As a component of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iodoquinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial activity. The fluorine and iodine atoms can enhance the binding affinity and selectivity of the compound for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-iodoquinoline-8-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity, stability, and binding affinity for molecular targets, making it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

5-fluoro-3-iodoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FINO2/c11-8-2-1-6(10(14)15)9-7(8)3-5(12)4-13-9/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAZPBCIYDHXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1C(=O)O)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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